ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate
Overview
Description
“Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is a chemical compound with the molecular formula C14H18O4 . It is a liquid at room temperature . The compound has a molecular weight of 250.29 .
Molecular Structure Analysis
The molecular structure of “ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is based on the indene and propanoate structures. The indene structure is a fused molecule containing a cyclopentanone and a benzene ring .Physical And Chemical Properties Analysis
“Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is a liquid at room temperature . It has a molecular weight of 250.29 .Scientific Research Applications
Polymorphism Studies
Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate's polymorphism has been studied using spectroscopic and diffractometric techniques. These studies reveal challenges in analytical and physical characterization due to the similarity in spectra and diffraction patterns of polymorphic forms. Capillary powder X-ray diffraction (PXRD) patterns and solid-state nuclear magnetic resonance (SSNMR) are used for detailed characterization (Vogt et al., 2013).
Crystal Packing Analysis
Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, closely related to ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate, focuses on understanding crystal packing. It reveals unique interactions like N⋯π and O⋯π, which are less common than direct hydrogen bonding, forming distinct structural arrangements (Zhang et al., 2011).
Extraction and Separation Processes
Ethyl lactate, a closely related compound, is utilized in pressurized liquid extraction (PLE) for decaffeination of green tea leaves. This highlights the potential of using ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate in similar extraction processes (Bermejo et al., 2015).
Biodegradation Studies
The compound's structural analogs have been studied for their biodegradation potential. For example, propane-oxidizing bacteria are capable of degrading ethyl tert-butyl ether, suggesting potential biodegradation pathways for ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate (Steffan et al., 1997).
Enzyme-Catalyzed Synthesis
Enzymatic methods are explored for synthesizing enantiomerically enriched forms of similar compounds, providing insights into chiral synthesis applications for ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate (Brem et al., 2010).
Herbicide Research
Research into ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate and its analogs also includes their potential as herbicides. The synthesis and herbicidal properties of similar compounds provide a foundation for exploring this compound in agricultural applications (Bauer et al., 1990).
properties
IUPAC Name |
ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(16)9(2)18-13-6-4-5-10-11(13)7-8-12(10)15/h4-6,9,12,15H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSQIMSFVHORCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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